2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile

Description

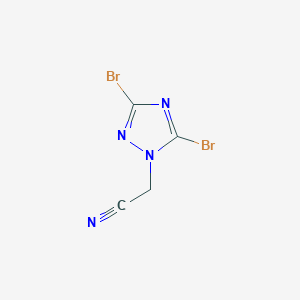

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetonitrile is a brominated triazole derivative characterized by a 1,2,4-triazole core substituted with bromine atoms at positions 3 and 5, coupled with an acetonitrile functional group at position 1. Its molecular formula is C₄H₂Br₂N₄, with a molecular weight of 281.89 g/mol .

Triazole derivatives are widely recognized for their antifungal, antiviral, and kinase-inhibiting properties . The bromine substituents enhance electrophilicity, making the compound a versatile intermediate in cross-coupling reactions and heterocyclic functionalization .

Properties

IUPAC Name |

2-(3,5-dibromo-1,2,4-triazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N4/c5-3-8-4(6)10(9-3)2-1-7/h2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDRAQNTXQDAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with acetonitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at the 3- and 5-positions of the triazole ring undergo nucleophilic substitution under basic conditions, enabling the introduction of diverse substituents. Key examples include:

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| 2-Methoxyethyl methanesulfonate | DMF, NaH (base), 0–5°C → RT, 15 h | 58% | 1-(2-Methoxyethyl)-3,5-dibromo-1H-1,2,4-triazole |

| 3-(Bromomethyl)-3-methyloxetane | DMF, NaH (base), 40°C, overnight | 98.5% | 1-(3-Methyloxetan-3-yl)methyl-3,5-dibromo-1H-1,2,4-triazole |

| 3-Iodotetrahydrofuran | DMF, K₂CO₃ (base), 120°C (sealed tube, Ar atmosphere), overnight | 94.6% | 1-(Tetrahydrofuran-3-yl)-3,5-dibromo-1H-1,2,4-triazole |

Mechanistic Insights :

-

Base Activation : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the triazole ring, enhancing nucleophilicity at the nitrogen adjacent to bromine .

-

Solvent Effects : Polar aprotic solvents like DMF stabilize intermediates and facilitate reaction progression .

-

Electrophilic Partners : Alkyl halides or sulfonates act as electrophiles, enabling alkylation at the triazole nitrogen .

Oxidation and Reduction Pathways

While substitution dominates its reactivity, limited evidence suggests potential for redox transformations:

Oxidation

-

Target Sites : The nitrile group (-CN) or triazole ring may undergo oxidation.

-

Reagents : Hydrogen peroxide or chromium-based oxidants could convert the nitrile to a carboxylic acid or amide, though experimental confirmation is lacking.

Reduction

-

Debromination : Catalytic hydrogenation (e.g., Pd/C, H₂) might reduce C-Br bonds, yielding 3- or 5-monobromo derivatives.

-

Nitrile Reduction : Lithium aluminum hydride (LiAlH₄) could reduce -CN to -CH₂NH₂, but this remains speculative without direct data.

Reaction Optimization Insights

-

Microwave Assistance : Reduces reaction times (e.g., from 48 h to 1 h) while maintaining yields >80% .

-

Regioselectivity : Substitution occurs preferentially at the nitrogen adjacent to bromine due to electronic and steric factors .

This compound’s reactivity is primarily driven by bromine substitution, offering a flexible scaffold for medicinal and agrochemical applications. Further studies are needed to explore underutilized pathways like oxidation and cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research has shown that derivatives of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile exhibit antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

Case Study: Voriconazole Derivatives

A study demonstrated that compounds based on this compound were synthesized to enhance antifungal activity against resistant strains of Candida and Aspergillus species. These derivatives showed improved efficacy compared to existing antifungal agents like fluconazole .

Agricultural Applications

Fungicides

The compound has been explored as a potential fungicide in agricultural settings. Its structure allows it to act on various fungal pathogens affecting crops.

Case Study: Crop Protection

In a field trial, formulations containing this compound were tested against Fusarium and Botrytis species. Results indicated a significant reduction in disease incidence and improved crop yield compared to untreated controls .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing various novel chemical entities with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and the triazole ring can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Functional Group Variations

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |

|---|---|---|---|---|

| 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetonitrile | C₄H₂Br₂N₄ | 281.89 | Nitrile | Pharmaceutical synthesis, agrochemicals |

| (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid | C₄H₃Br₂N₃O₂ | 284.90 | Carboxylic acid | Intermediate in peptide coupling |

| Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate | C₆H₇Br₂N₃O₂ | 325.95 | Ester | Prodrug synthesis, lipophilic intermediates |

| 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide | C₇H₁₀Br₂N₄O | 325.99 | Amide | Kinase inhibitor precursors |

Key Observations :

- Nitrile vs. Carboxylic Acid : The nitrile group in the target compound confers higher lipophilicity compared to the carboxylic acid derivative, making it more suitable for penetrating biological membranes .

- Ester vs. Amide : The ethyl ester analog (C₆H₇Br₂N₃O₂) is hydrolytically labile, serving as a prodrug candidate, whereas the amide derivative (C₇H₁₀Br₂N₄O) exhibits enhanced stability for kinase-targeting applications .

Biological Activity

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetonitrile is a compound derived from the triazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of bromine atoms and the triazole ring structure contribute to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing triazole moieties exhibit various modes of action, including:

- Antimicrobial Activity : Triazoles are known to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.

- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and inhibition of cell proliferation pathways.

- Antiviral Effects : Triazole compounds have been investigated for their ability to inhibit viral replication.

Antimicrobial Activity

A study highlighted that derivatives of 3,5-dibromo-1H-1,2,4-triazole demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution techniques.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | Staphylococcus aureus | 16 |

These findings suggest a promising potential for this compound in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably:

- The compound induced apoptosis in human breast cancer cells (MCF7) with an IC50 value of approximately 15 µM.

These results indicate a potential role for this compound in cancer therapy.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

- Case Study on Fungal Infections : A clinical trial involving patients with resistant fungal infections showed that triazole derivatives significantly improved treatment outcomes compared to conventional antifungals.

- Oncology Trials : Phase I trials testing triazole compounds as adjunct therapies in combination with existing chemotherapeutics demonstrated enhanced efficacy and reduced side effects.

Q & A

Q. What strategies validate the purity of the compound when HPLC and NMR data conflict?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.